N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride
Overview
Description
“N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride” is a chemical compound with the CAS Number: 1029989-47-6. It has a linear formula of C18H23Cl2N3 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H22ClN3.ClH/c19-15-1-2-17-20-9-16(22(17)11-15)10-21-18-6-12-3-13(7-18)5-14(4-12)8-18;/h1-2,9,11-14,21H,3-8,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound has a molecular weight of 352.31 . It is a solid in its physical form .Scientific Research Applications
Environmental Fate and Degradation
Imazosulfuron, a related compound containing a similar chloroimidazo pyridin moiety, has been studied for its environmental fate and degradation. It is a sulfonylurea herbicide used in paddy rice and turf. The study focused on its degradation in soil under aerobic and anaerobic conditions, indicating its potential environmental impact and breakdown pathways (Morrica et al., 2001).
Structural and Photoluminescent Properties
Research involving a ligand similar to N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride has explored the creation of various dimensional structures and their photoluminescent properties. This includes the construction of zero-dimensional complexes and one-dimensional coordination polymers, which have potential applications in materials science and photoluminescence (Yin et al., 2021).
Ring Transformations in Chemical Synthesis
A study on ring transformations in reactions of heterocyclic compounds with nucleophiles sheds light on the chemical behavior of similar imidazo[1,2-a]pyridine derivatives. This type of research is fundamental to understanding the reactivity and potential applications of these compounds in synthetic chemistry (Plas et al., 2010).
Synthesis of Radiolabeled Compounds
Research into the synthesis of radiolabeled compounds using imidazo[1,2-a]pyridine derivatives demonstrates the potential application of these compounds in medical imaging and diagnostics. Such compounds can be used to track biological processes and reactions in real-time (Yamanaka et al., 1992).
Creation of Coordination Compounds
Another study focused on creating coordination compounds using a similar 3-position substituted imidazo[1,2-a]pyridine ligand. This research is significant for the development of new materials with specific photoluminescent properties, which can have applications in optoelectronics and sensor technology (Li et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and its specific targets are still under investigation.
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Action Environment
It’s known that the compound should be stored at 28°c for optimal stability .
properties
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3.ClH/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10;/h3-6H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKGTRDZOXYLDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C2N1C=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride | |
CAS RN |
1227954-77-9 | |
Record name | Imidazo[1,2-a]pyridine-3-methanamine, 6-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.